molecular formula C8H5N5O B2777373 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 2060030-97-7

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B2777373
CAS No.: 2060030-97-7
M. Wt: 187.162
InChI Key: CXIHJCJHBFSZBT-UHFFFAOYSA-N
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Description

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile (CAS 2060030-97-7) is a versatile pyridopyrimidine derivative that serves as a promising scaffold in medicinal chemistry and drug discovery research. Its structural similarity to purines makes it a valuable precursor for developing biologically active compounds . This compound is a key intermediate in the synthesis of novel molecules with potent anti-proliferative activity . Research has shown that derivatives built upon this core structure exhibit significant cytotoxicity against various human tumor cell lines, including colon cancer (SW620), liver cancer (HepG2), and breast cancer (MCF-7) cells, inducing cell cycle arrest and apoptosis . The pyrido[2,3-d]pyrimidine scaffold is notably exploited in the design of kinase inhibitors , particularly targeting kinases like EGFR (including mutant forms such as T790M) and cyclin-dependent kinases (CDK4/6), which are critical pathways in cancer progression . Beyond oncology, this chemotype has demonstrated potential for broad therapeutic applications , with investigated activity against bacterial pathogens and viruses . This product is intended for research purposes as a chemical reference standard and building block for the synthesis of more complex molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c9-2-4-1-5-3-11-8(10)13-6(5)12-7(4)14/h1,3H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHJCJHBFSZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC2=NC(=NC=C21)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine in the presence of sodium methoxide in methanol . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Compounds within the pyrido[2,3-d]pyrimidine family have shown promising anticancer properties. They act through mechanisms such as inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, some derivatives are potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells .
  • Antimicrobial Properties : Research indicates that pyrido[2,3-d]pyrimidines can exhibit antimicrobial effects against various pathogens. These compounds may disrupt bacterial protein synthesis or interfere with metabolic pathways essential for microbial survival .
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. Their ability to inhibit specific cytokines or enzymes involved in inflammation has been documented .
  • Tyrosine Kinase Inhibition : Certain derivatives of this compound have been identified as effective inhibitors of tyrosine kinases, such as platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). This inhibition is crucial for targeting diseases characterized by abnormal cell signaling and proliferation, including cancers and fibrotic conditions .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of pyrido[2,3-d]pyrimidines showed significant cytotoxicity against various cancer cell lines. The research emphasized the structure-activity relationship (SAR) that could guide future drug development efforts targeting specific cancer types .
  • Antimicrobial Efficacy : Another investigation reported the synthesis of novel pyrido[2,3-d]pyrimidine derivatives that exhibited effective antimicrobial activity against resistant strains of bacteria. The study elaborated on the mechanism by which these compounds disrupt bacterial cell function, providing insights into their potential use as new antibiotics .

Mechanism of Action

The mechanism of action of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Chloro Substituents: The 2-amino group in the target compound enhances antitumor activity compared to the 4-chloro analog, which primarily serves as a synthetic intermediate .
  • Oxo vs. Thioxo Groups : Replacement of the 7-oxo group with thioxo (e.g., 2-thioxo derivatives) reduces antimicrobial efficacy, as seen in pyrido[2,3-d]pyrimidine-6-carbonitriles .
  • Ring Fusion Effects : Tricyclic systems (e.g., pyrido[2,3-d:6,5-d']dipyrimidines) show diminished antimicrobial activity compared to bicyclic analogs, likely due to steric hindrance .

Structure-Activity Relationships (SAR)

  • Amino Group (Position 2): Critical for kinase inhibition. Removal or substitution (e.g., with methyl) reduces binding to CDK4/ARK5 .
  • Carbonitrile (Position 6) : Enhances stability and participates in dipole interactions with enzyme active sites .
  • Oxo Group (Position 7) : Essential for maintaining planar geometry; replacement with thioxo or alkyl groups disrupts hydrogen bonding .

Biological Activity

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound belonging to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile is C8H5N5OC_8H_5N_5O with a molecular weight of 187.16 g/mol. Its structure features a fused pyridine and pyrimidine ring system that contributes to its unique chemical properties and reactivity.

PropertyValue
Molecular FormulaC8H5N5OC_8H_5N_5O
Molecular Weight187.16 g/mol
CAS Number2060030-97-7

The mechanism of action for 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile primarily involves its interaction with specific enzymes. It is known to function as an enzyme inhibitor by binding to active sites, thereby disrupting various biological pathways. This inhibition can lead to significant therapeutic effects against cancer and other diseases.

Antitumor Activity

Research has demonstrated that derivatives of 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile exhibit notable antitumor properties. A study evaluating a series of N-3-substituted derivatives found that compound 4a showed potent anti-proliferative activity against human colon cancer SW620 cells with an IC50 value of 6.9 μM , indicating its potential as an anticancer agent .

Table: Antitumor Activity of Compounds Derived from 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile

CompoundCell LineIC50 (μM)Mechanism
3k SW62012.5Induces apoptosis
4a SW6206.9Induces apoptosis
VariousA549, HepG2, HeLa, Skov-340 (approx.)Moderate inhibition

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression and other diseases. Its structural characteristics allow it to interact effectively with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the pyridopyrimidine scaffold can significantly influence biological activity. For example, substituents at the C5 and C6 positions can alter selectivity towards different biological targets .

Case Studies

  • Cell-Based Phenotypic Screening : A comprehensive study evaluated the anti-proliferative effects of various derivatives on multiple tumor cell lines using the MTT assay. The results indicated that structural optimization led to enhanced potency in certain derivatives .
  • Mechanistic Studies : Further investigation into the mechanism revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells through specific signaling pathways .

Q & A

Q. What are the common synthetic routes for 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile?

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-component reactions (MCRs) or cyclocondensation of intermediates like aminopyrimidines with carbonyl-containing reagents. For example:

  • Mannich reactions are employed to construct the bicyclic framework, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidine-6-carboxaldehydes using aryl ketones and aminouracils under Vilsmeier conditions .
  • Multi-step procedures involving diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride can form pyrimidine intermediates, which are further modified to introduce the cyano and amino groups .
  • Solvent choice (e.g., DMF or methanol) and temperature control (reflux at 80–100°C) are critical for optimizing yields (60–95%) .

Q. How is the structure of this compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.9–7.4 ppm) and methyl/amino groups (δ 3.0–3.4 ppm) confirm ring substitution patterns .
  • IR spectroscopy : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) groups validate functional groups .
  • Mass spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weights and stability under ionization .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values to verify purity .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported synthetic yields of pyrido[2,3-d]pyrimidine derivatives?

Contradictions in yields (e.g., 60% vs. 95%) arise from variations in:

  • Reaction conditions : Prolonged reflux times (>8 hours) or inert atmospheres (N₂/Ar) improve cyclization efficiency .
  • Catalyst use : Acidic (e.g., p-toluenesulfonic acid) or basic catalysts selectively promote intermediate formation .
  • Purification methods : Recrystallization from ethanol-DMF mixtures enhances purity compared to simple filtration .
  • Computational validation : Density Functional Theory (DFT) predicts energy barriers for ring closure, guiding optimization .

Q. How do computational methods predict the reactivity of this compound in multi-component reactions?

  • Molecular docking : Identifies potential binding sites for biological targets (e.g., kinase enzymes) by analyzing steric and electronic complementarity .
  • Reactivity indices : Fukui functions and HOMO-LUMO gaps calculated via DFT highlight nucleophilic/electrophilic regions, aiding in predicting regioselectivity .
  • Solvent modeling : Polarizable Continuum Models (PCMs) assess solvent effects on transition states, explaining yield variations in polar vs. nonpolar media .

Q. What role do substituents play in modulating biological activity for pyrido[2,3-d]pyrimidines?

  • Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhance anticancer activity by increasing electrophilicity and DNA intercalation potential .
  • Hydrophobic substituents (e.g., cyclopentyl, allyl esters) improve membrane permeability, as seen in derivatives tested against cancer cell lines .
  • Amino groups at position 2 facilitate hydrogen bonding with kinase ATP-binding pockets, mimicking purine interactions .

Q. How are analytical challenges addressed in quantifying degradation products of this compound?

  • HPLC-MS/MS : Detects trace impurities (e.g., hydrolyzed cyano groups) with high sensitivity using C18 columns and acetonitrile-water gradients .
  • Stability studies : Accelerated degradation under acidic/alkaline conditions identifies labile bonds (e.g., ester linkages in allyl derivatives) .
  • Isotopic labeling : ¹³C-labeled analogs track metabolic pathways in cell-based assays, distinguishing parent compounds from metabolites .

Methodological Considerations

Q. What protocols optimize solvent-free synthesis for this compound?

  • Microwave-assisted synthesis : Reduces reaction times (30–60 minutes) and improves yields (up to 90%) by enhancing thermal efficiency .
  • Ball milling : Mechanochemical grinding of solid reactants (e.g., aminopyrimidine + aldehyde) achieves 70–85% yields without solvents .

Q. How are tautomeric forms of 2-Amino-7-oxo-pyrido[2,3-d]pyrimidine characterized?

  • Variable-temperature NMR : Monitors proton shifts (e.g., NH₂ ↔ NH tautomers) between 25°C and 80°C .
  • X-ray crystallography : Resolves keto-enol equilibria in the solid state, confirming dominant tautomers .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar derivatives?

  • Cell line variability : Sensitivity differences in MCF-7 vs. HeLa cells account for IC₅₀ discrepancies .
  • Assay conditions : Varying ATP concentrations in kinase assays alter inhibition kinetics .
  • Purity thresholds : Impurities >5% (e.g., unreacted aldehydes) skew dose-response curves .

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